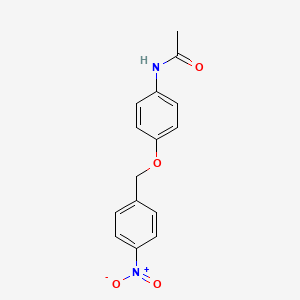

N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide

Description

N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide (CAS: 1033463-19-2) is an acetamide derivative featuring a nitrobenzyloxy substituent on the phenyl ring. Its molecular formula is C₁₅H₁₂Cl₂N₂O₄, with a molecular weight of 367.18 g/mol . The compound contains a dichlorophenyl core modified by a 4-nitrobenzyl ether group, which confers distinct electronic and steric properties.

Properties

IUPAC Name |

N-[4-[(4-nitrophenyl)methoxy]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O4/c1-11(18)16-13-4-8-15(9-5-13)21-10-12-2-6-14(7-3-12)17(19)20/h2-9H,10H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJPFFFWWNXZMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OCC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide typically involves the following steps:

Nitration: The initial step involves the nitration of benzyl alcohol to form 4-nitrobenzyl alcohol. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Etherification: The 4-nitrobenzyl alcohol is then reacted with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate to form 4-((4-nitrobenzyl)oxy)acetophenone.

Acetylation: Finally, the 4-((4-nitrobenzyl)oxy)acetophenone is acetylated using acetic anhydride and a catalyst like pyridine to yield N-(4-((4-nitrobenzyl)oxy)phenyl)acetamide.

Industrial Production Methods

In industrial settings, the production of N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzyl position, where the nitro group can be replaced by other functional groups.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and acetic acid.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide.

Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

Major Products Formed

Reduction: N-(4-((4-Aminobenzyl)oxy)phenyl)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-((4-Nitrobenzyl)oxy)aniline and acetic acid.

Scientific Research Applications

N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit certain enzymes or receptors, contributing to its potential therapeutic properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide and Analogs

Key Observations :

- Electron-Withdrawing vs.

- Chlorine Substitution: The dichloro substituents in the target compound may increase lipophilicity, affecting membrane permeability and bioavailability relative to non-halogenated analogs .

Pharmacological Activities

Comparison with Target Compound :

- Its nitro group may act as a prodrug moiety, releasing active metabolites upon reduction .

- The dichloro and nitrobenzyloxy groups could enhance cytotoxicity compared to simpler analogs like N-(4-hydroxyphenyl)acetamide, as seen in Compound 2 from Actinomycetes .

Biological Activity

N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide, a compound with the molecular formula , has garnered attention in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including antimicrobial and anti-inflammatory effects, mechanisms of action, and relevant case studies.

- Molecular Weight : 286.28 g/mol

- CAS Number : 26258-24-2

- Chemical Structure : The compound features a nitro group attached to a benzyl ether, contributing to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic processes.

Anti-inflammatory Effects

In addition to its antimicrobial properties, N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide has been studied for its anti-inflammatory effects. Experimental models have demonstrated that the compound can reduce inflammation markers, suggesting potential applications in treating inflammatory diseases. The nitro group may play a crucial role in modulating inflammatory pathways by inhibiting pro-inflammatory cytokines.

The biological activity of N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide is primarily attributed to its ability to interact with specific molecular targets within cells:

- Reduction of Nitro Group : The nitro group can be reduced to form reactive intermediates that interact with cellular components, leading to various biological effects.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in inflammatory pathways or microbial metabolism.

- Cellular Interactions : It may also affect cellular signaling pathways, enhancing its therapeutic potential against various diseases.

Study 1: Antimicrobial Activity

A study published in 2020 evaluated the antimicrobial efficacy of N-(4-((4-Nitrobenzyl)oxy)phenyl)acetamide against multiple pathogens. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an antimicrobial agent .

Study 2: Anti-inflammatory Activity

In an experimental model of acute inflammation, the compound was administered to mice subjected to carrageenan-induced paw edema. The results showed a significant reduction in paw swelling compared to the control group, indicating potent anti-inflammatory properties .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.